![molecular formula C12H14N2S B13936486 1,2,3,6,7,11b-Hexahydro-4H-pyrazino[2,1-a]isoquinoline-4-thione CAS No. 59343-51-0](/img/structure/B13936486.png)
1,2,3,6,7,11b-Hexahydro-4H-pyrazino[2,1-a]isoquinoline-4-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4H-Pyrazino[2,1-a]isoquinoline-4-thione, 1,2,3,6,7,11b-hexahydro- is a heterocyclic compound that belongs to the class of isoquinoline derivatives.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Pyrazino[2,1-a]isoquinoline-4-thione, 1,2,3,6,7,11b-hexahydro- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of 2-(cyclohexylcarbonyl)-1,2,3,6,7,11b-hexahydro-4H-pyrazino[2,1-a]isoquinoline-4-one as a starting material . The reaction conditions often include the use of strong acids or bases to facilitate the cyclization process.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
4H-Pyrazino[2,1-a]isoquinoline-4-thione, 1,2,3,6,7,11b-hexahydro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives .
Wissenschaftliche Forschungsanwendungen
4H-Pyrazino[2,1-a]isoquinoline-4-thione, 1,2,3,6,7,11b-hexahydro- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antiparasitic agent, particularly against schistosomiasis.
Industry: The compound is used in the development of new pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 4H-Pyrazino[2,1-a]isoquinoline-4-thione, 1,2,3,6,7,11b-hexahydro- involves its interaction with specific molecular targets and pathways. In the case of its antiparasitic activity, the compound is believed to disrupt the cellular processes of the parasite, leading to its death. The exact molecular targets and pathways are still under investigation, but it is thought to involve the inhibition of key enzymes and interference with the parasite’s metabolic processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Praziquantel: An isoquinoline derivative used as an antiparasitic agent.
Isoquinoline: A parent compound with various derivatives used in medicinal chemistry.
Uniqueness
Unlike other isoquinoline derivatives, this compound has shown promising results in preclinical studies for its antiparasitic activity .
Eigenschaften
CAS-Nummer |
59343-51-0 |
|---|---|
Molekularformel |
C12H14N2S |
Molekulargewicht |
218.32 g/mol |
IUPAC-Name |
1,2,3,6,7,11b-hexahydropyrazino[2,1-a]isoquinoline-4-thione |
InChI |
InChI=1S/C12H14N2S/c15-12-8-13-7-11-10-4-2-1-3-9(10)5-6-14(11)12/h1-4,11,13H,5-8H2 |
InChI-Schlüssel |
TUACRFZFHVSGKF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN2C(CNCC2=S)C3=CC=CC=C31 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 4-(6-bromo-7-iodo-3H-imidazo[4,5-b]pyridin-2-yl)benzoate](/img/structure/B13936406.png)
![(1,3-Dimethylpyrazolo[3,4-b]pyridin-5-yl)-(2-hydroxyphenyl)methanone](/img/structure/B13936409.png)
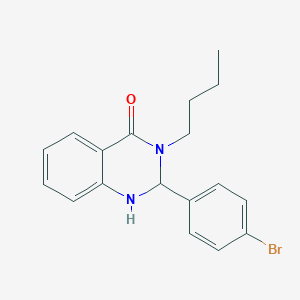
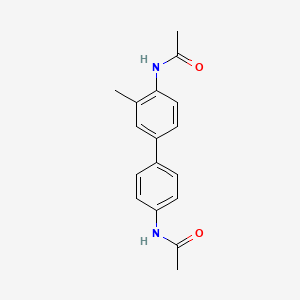


![Methyl 4-(6-bromo-7-chloro-3H-imidazo[4,5-b]pyridin-2-yl)benzoate](/img/structure/B13936455.png)
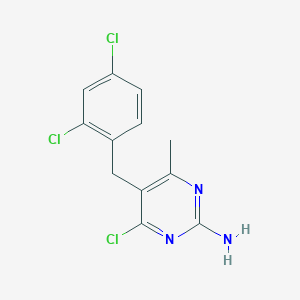
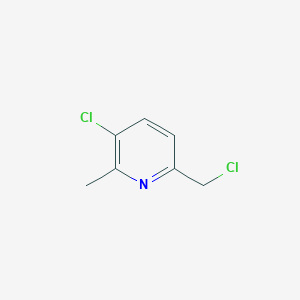
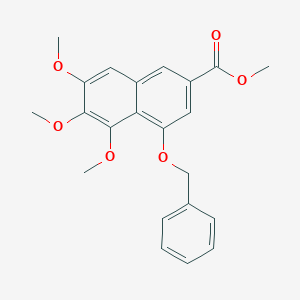
![Furo[3,2-c]pyridin-3(2H)-one hydrobromide](/img/structure/B13936498.png)

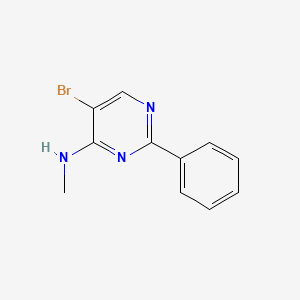
![1-[3-Bromo-1-(2-chlorophenyl)prop-1-en-2-yl]-4-fluorobenzene](/img/structure/B13936509.png)
